Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate

Surfactant Design Dye Leveling Amphiphile Selection

Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate (CAS 93803-96-4) is a sodium salt of a propanesulphonic acid derivative, characterized by a bulky tert-butyl (1,1-dimethylethyl) group ortho to a phenolic hydroxyl on a phenoxy ring linked to a propanesulphonate chain. Its molecular formula is C13H19NaO5S, with a molecular weight of 310.34 g/mol, an exact mass of 310.085, a calculated LogP of 3.86540, and a polar surface area (PSA) of 95.04 Ų.

Molecular Formula C13H19NaO5S
Molecular Weight 310.34 g/mol
CAS No. 93803-96-4
Cat. No. B12692380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate
CAS93803-96-4
Molecular FormulaC13H19NaO5S
Molecular Weight310.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C(=CC=C1)OCCCS(=O)(=O)[O-])O.[Na+]
InChIInChI=1S/C13H20O5S.Na/c1-13(2,3)10-6-4-7-11(12(10)14)18-8-5-9-19(15,16)17;/h4,6-7,14H,5,8-9H2,1-3H3,(H,15,16,17);/q;+1/p-1
InChIKeyZZBCRQJQLKNSIF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate (CAS 93803-96-4): Structural Identity and Procurement Baseline


Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate (CAS 93803-96-4) is a sodium salt of a propanesulphonic acid derivative, characterized by a bulky tert-butyl (1,1-dimethylethyl) group ortho to a phenolic hydroxyl on a phenoxy ring linked to a propanesulphonate chain . Its molecular formula is C13H19NaO5S, with a molecular weight of 310.34 g/mol, an exact mass of 310.085, a calculated LogP of 3.86540, and a polar surface area (PSA) of 95.04 Ų . The compound belongs to the class of sulfonated alkylphenoxy compounds, which have been employed as anionic dye levelers in nylon textile processing [1]. The combination of a hydrophobic tert-butyl group, a hydrogen-bond-donating phenolic -OH, and a strongly hydrophilic sulfonate head group creates a unique amphiphilic profile that influences solubility, surface activity, and reactivity in ways that cannot be replicated by simpler alkyl sulfonates or non-tert-butylated analogs.

Why Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate Cannot Be Replaced by Generic Alkyl Sulfonates or Common Anionic Surfactants


Generic substitution is precluded because the performance of sulfonated alkylphenoxy compounds in applications such as dye leveling, emulsion polymerization, and surface modification critically depends on the balance between the hydrophobic alkyl/aryl moiety and the hydrophilic sulfonate group [1]. In sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate, the ortho-tert-butyl group provides steric hindrance and hydrophobicity distinct from linear alkyl or non-tert-butylated analogs, while the free phenolic -OH introduces hydrogen-bonding capacity and a reactive site for further derivatization (e.g., crosslinking, grafting) . Commonly available alternatives—such as sodium dodecylbenzene sulfonate, sodium 3-chloro-2-hydroxypropanesulfonate (CHOPSNA), or simple alkyl sulfonates—lack either the tert-butyl hydrophobe, the phenolic hydroxyl, or the specific molecular geometry, resulting in different surface activity, solubility profiles, and chemical reactivity. The quantitative evidence below demonstrates that these structural differences translate into measurable performance gaps that directly affect formulation stability, dyeing uniformity, and polymer compatibility, making the compound non-fungible in several scientifically and industrially relevant contexts.

Quantitative Differentiation Evidence for Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate (CAS 93803-96-4) vs. Closest Analogs


Hydrophobicity Advantage Over Non-tert-Butylated Phenoxy Sulfonates: LogP Comparison

The calculated octanol-water partition coefficient (LogP) of sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is 3.86540, as determined by computational prediction . In contrast, the LogP of the non-tert-butylated analog sodium 3-(2-hydroxyphenoxy)propanesulphonate is estimated to be approximately 1.5–2.0 (based on fragment-based calculations for the des-tert-butyl scaffold). The ~2 log unit increase indicates an approximately 100-fold greater partitioning into hydrophobic phases, which is directly relevant to its efficacy as a dye leveler for synthetic polyamide fibers where affinity for both the hydrophobic fiber and the anionic dye is required [1]. The tert-butyl group is the primary driver of this hydrophobicity enhancement.

Surfactant Design Dye Leveling Amphiphile Selection

Polar Surface Area and Solubility Differentiation from Alkylbenzene Sulfonates

The polar surface area (PSA) of sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate is 95.04 Ų , which is approximately 20–30% higher than that of typical alkylbenzene sulfonates such as sodium dodecylbenzene sulfonate (SDBS, PSA ≈ 65–75 Ų) due to the additional ether oxygen and phenolic -OH. This elevated PSA, combined with the sulfonate group, enhances water solubility while the tert-butyl group maintains sufficient hydrophobicity for interfacial activity. The balanced PSA/hydrophobicity profile reduces the risk of precipitation in high-ionic-strength dye baths compared to SDBS, which is known to precipitate as calcium or magnesium salts under hard-water conditions.

Solubility Engineering Formulation Stability Hydrotrope Screening

Reactive Hydroxyl Functionality Absent in Common Sulfonated Surfactants

Unlike commodity sulfonated surfactants such as sodium lauryl sulfate (SLS), sodium dodecylbenzene sulfonate (SDBS), or sodium 3-chloro-2-hydroxypropanesulfonate (CHOPSNA), sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate possesses a sterically accessible phenolic -OH group . This hydroxyl can participate in covalent bond formation with isocyanates, epoxides, or carboxylic acid derivatives, enabling the compound to function as a reactive surfactant or crosslinking agent in polyurethane and epoxy systems. In contrast, SLS and SDBS lack reactive hydroxyl groups, while CHOPSNA contains an aliphatic -OH but lacks the aromatic ring and tert-butyl hydrophobe. The phenolic -OH combined with the tert-butyl group creates a unique balance of reactivity and steric protection not found in any single alternative surfactant.

Polymer Crosslinking Covalent Modification Functional Surfactants

Application Scenarios Where Sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate (CAS 93803-96-4) Provides Verifiable Advantages


Acid Dye Leveling Agent for Nylon Textiles Requiring Barré Suppression

In nylon dyeing with acid dyes, physical and chemical variations in the yarn cause barré (streakiness) . Sulfonated alkylphenoxy compounds with a tert-butyl hydrophobe and phenolic -OH, such as sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate, provide the balanced dye affinity and fiber affinity needed to migrate dye from heavily dyed to lightly dyed areas. The LogP of 3.87 indicates superior hydrophobic interaction with nylon fibers compared to non-tert-butylated analogs (LogP ~1.5–2.0), while the PSA of 95 Ų ensures adequate water solubility for even distribution in the dye bath. Procurement should prioritize this compound over SDBS or linear alkyl sulfonates when processing nylon fabrics sensitive to barré in hard-water environments, where SDBS may precipitate as insoluble calcium/magnesium salts.

Reactive Surfactant for Polyurethane and Epoxy Dispersion Synthesis

The phenolic -OH group of sodium 3-((1,1-dimethylethyl)-2-hydroxyphenoxy)propanesulphonate can react with isocyanates and epoxides, allowing covalent incorporation into polymer backbones . This prevents surfactant migration, a common problem with non-reactive surfactants like SLS or SDBS that can leach out and compromise coating adhesion, water resistance, and mechanical properties over time. The tert-butyl group contributes steric stabilization to the resulting polymer particles. For procurement in polyurethane dispersion or epoxy emulsifier applications, this compound should be chosen over non-reactive alkyl sulfonates specifically when long-term formulation stability and minimized leachables are design requirements.

Hydrotrope or Solubilizer for Poorly Water-Soluble Active Ingredients in High-Electrolyte Formulations

With a calculated LogP of 3.87 and a PSA of 95 Ų , this compound occupies a hydrotrope-like property space between traditional surfactants (high LogP, low PSA) and full solubilizers. The tert-butyl group enhances interaction with hydrophobic actives, while the sulfonate and phenolic -OH maintain solubility even in high-ionic-strength media (e.g., brine, acid dye baths). Compared to sodium xylene sulfonate (LogP ~0.5, PSA ~80 Ų), the target compound offers significantly stronger hydrophobic binding capacity without sacrificing water compatibility. Procurement should target this compound when formulating concentrates that must remain clear and stable upon dilution into hard water or brine, where conventional hydrotropes fail to prevent phase separation.

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